Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate
Description
Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate is a substituted hydroxyacetate ester characterized by a 2,3-dimethylphenyl group attached to the α-carbon of a glycolic acid-derived methyl ester. The compound has been cataloged by suppliers like CymitQuimica (Ref: 10-F659276), though it is currently listed as discontinued .
Properties
IUPAC Name |
methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-7-5-4-6-9(8(7)2)10(12)11(13)14-3/h4-6,10,12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGLBUTBXIAXYDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C(=O)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate typically involves the esterification of 2-(2,3-dimethylphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of 2-(2,3-dimethylphenyl)-2-oxoacetic acid.
Reduction: Formation of 2-(2,3-dimethylphenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted esters or acids.
Scientific Research Applications
Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and ester groups play a crucial role in its binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate with analogs differing in substituents, molecular weight, and applications:
Note: Formula and weight for this compound are inferred from structural analogs in and .
Key Research Findings
- Steric and Electronic Effects : Bulky substituents (e.g., 2,3-dimethylphenyl) reduce reactivity in nucleophilic substitutions compared to smaller groups like acetyl or hydroxyl .
- Hydrogen Bonding: Hydroxyl groups (as in the target compound and ’s analog) improve solubility in polar solvents but may lower thermal stability compared to amino or acetylated derivatives .
- Applications: β-keto esters (e.g., Methyl 2-phenylacetoacetate) are pivotal in Claisen condensations, unlike the target compound, which lacks a ketone group . Amino-substituted analogs () show promise in medicinal chemistry due to their ability to form salts or coordinate with metals .
Biological Activity
Methyl 2-(2,3-dimethylphenyl)-2-hydroxyacetate is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C12H16O3
- Molecular Weight : 208.25 g/mol
Synthesis Methods
The synthesis of this compound typically involves the esterification of 2-(2,3-dimethylphenyl)-2-hydroxyacetic acid with methanol. The reaction conditions include:
- Reagents : 2-(2,3-dimethylphenyl)-2-hydroxyacetic acid and methanol
- Catalyst : Acid catalyst (e.g., sulfuric acid)
- Temperature : Reflux conditions
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown it to be effective against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Pseudomonas aeruginosa | 75 µg/mL |
These findings suggest its potential as a candidate for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that this compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed effects include:
- Cell Viability Reduction : Significant decrease in cell viability at concentrations above 50 µg/mL.
- Apoptosis Induction : Increased levels of apoptotic markers such as cleaved caspase-3 and PARP were noted in treated cells.
The biological activity of this compound may be attributed to its interaction with specific molecular targets. It is believed to modulate enzyme activity and interfere with cell signaling pathways related to proliferation and apoptosis. For example:
- In antimicrobial studies, it may inhibit bacterial enzymes responsible for cell wall synthesis.
- In cancer studies, it may activate apoptotic pathways through the modulation of Bcl-2 family proteins.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of this compound against multi-drug resistant strains. Results indicated that the compound not only inhibited growth but also reduced biofilm formation in Staphylococcus aureus by approximately 70% at a concentration of 100 µg/mL .
Study on Anticancer Effects
In another study focusing on its anticancer effects, this compound was tested against various cancer cell lines. The results showed a dose-dependent inhibition of cell growth with an IC50 value of approximately 60 µg/mL for MCF-7 cells. The mechanism was linked to the activation of p53-mediated pathways leading to apoptosis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
